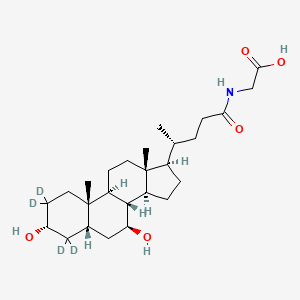

Glycoursodeoxycholic Acid-D4

Vue d'ensemble

Description

L'acide glycoursodeoxycholique-d4 est une forme deutérée de l'acide glycoursodeoxycholique, qui est une forme conjuguée à la glycine de l'acide biliaire secondaire ursodeoxycholique. Ce composé est souvent utilisé comme étalon interne pour la quantification de l'acide glycoursodeoxycholique par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse . Il a des effets antioxydants et est connu pour réduire les niveaux de cytokines inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide glycoursodeoxycholique-d4 implique la deutération de l'acide glycoursodeoxycholique. La deutération est généralement obtenue en remplaçant les atomes d'hydrogène par des atomes de deutérium dans la structure moléculaire. Ce processus peut être effectué en utilisant des réactifs deutérés dans des conditions de réaction spécifiques pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle : La production industrielle de l'acide glycoursodeoxycholique-d4 implique des processus de deutération à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que des réactions d'échange catalytique hydrogène-deutérium. Le produit final est purifié par des méthodes chromatographiques pour obtenir la pureté isotopique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide glycoursodeoxycholique-d4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools deutérés .

4. Applications de la recherche scientifique

L'acide glycoursodeoxycholique-d4 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification des acides biliaires.

Biologie : Étudié pour ses effets sur le microbiote intestinal et le métabolisme des glycolipides.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que la maladie inflammatoire de l'intestin et le diabète de type 2.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

5. Mécanisme d'action

L'acide glycoursodeoxycholique-d4 exerce ses effets en régulant les niveaux d'acides biliaires et en modifiant la composition du microbiote intestinal. Il active le récepteur des acides biliaires couplé aux protéines G GPBAR1 (TGR5) et augmente l'expression de la protéine découplante UCP-1, conduisant à une thermogenèse accrue dans le tissu adipeux blanc. Ce mécanisme est lié à ses effets anti-inflammatoires et métaboliques .

Composés similaires :

Acide glycoursodeoxycholique : La forme non deutérée de l'acide glycoursodeoxycholique-d4.

Acide taurochenodeoxycholique-d4 : Un autre acide biliaire deutéré utilisé comme étalon interne.

Acide ursodeoxycholique : Le composé parent dont est dérivé l'acide glycoursodeoxycholique.

Unicité : L'acide glycoursodeoxycholique-d4 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet une quantification précise dans les applications analytiques. Cela le rend particulièrement précieux dans les milieux de recherche où une mesure précise des acides biliaires est cruciale .

Applications De Recherche Scientifique

Glycoursodeoxycholic Acid-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.

Biology: Studied for its effects on gut microbiota and glycolipid metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and type 2 diabetes mellitus.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes

Mécanisme D'action

Glycoursodeoxycholic Acid-d4 exerts its effects by regulating bile acid levels and altering gut microbiota composition. It activates the G-protein-coupled bile acid receptor GPBAR1 (TGR5) and upregulates the expression of uncoupling protein UCP-1, leading to increased thermogenesis in white adipose tissue. This mechanism is linked to its anti-inflammatory and metabolic effects .

Comparaison Avec Des Composés Similaires

Glycoursodeoxycholic Acid: The non-deuterated form of Glycoursodeoxycholic Acid-d4.

Taurochenodeoxycholic Acid-d4: Another deuterated bile acid used as an internal standard.

Ursodeoxycholic Acid: The parent compound from which Glycoursodeoxycholic Acid is derived.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of bile acids is crucial .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-ODDJOPSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetic acid](/img/structure/B8136457.png)

![2-[(2,3,6-Trichlorophenyl)methylsulfanyl]acetic acid](/img/structure/B8136479.png)

![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide](/img/structure/B8136516.png)

![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)